4-Keto 13-cis-Retinoic Acid
CAS No.: 1185241-31-9
Cat. No.: VC0118336
Molecular Formula: C₂₀H₂₃D₃O₃
Molecular Weight: 317.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185241-31-9 |
---|---|
Molecular Formula | C₂₀H₂₃D₃O₃ |
Molecular Weight | 317.44 |
IUPAC Name | 3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Standard InChI | InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23) |
SMILES | CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Introduction
Chemical Structure and Properties
Molecular Identification
4-Keto 13-cis-Retinoic Acid is a retinoid derivative characterized by the addition of a keto group at the 4-position of the parent compound isotretinoin. The compound has a molecular formula of C₂₀H₂₆O₃ and a molecular weight of 314.4 g/mol . It is registered in chemical databases with PubChem CID 104857 and CAS number 71748-58-8 . The structure features a cyclohexene ring with three methyl groups attached, connected to a tetraenoic acid chain, creating the characteristic retinoid backbone with specific stereochemistry at the 13-position.
Nomenclature and Synonyms
The compound is known by several alternative names in scientific literature and commercial contexts. These include 4-Oxo-13-cis-retinoic Acid, 4-Oxoisotretinoin, and the systematic IUPAC name 3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid . Additional synonyms include 4-Oxo-9,13-Di-cis-retinoic Acid and (8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid .
Physical and Chemical Characteristics
Table 1: Physical and Chemical Properties of 4-Keto 13-cis-Retinoic Acid
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₆O₃ |
Molecular Weight | 314.4 g/mol |
Physical State | Solid |
Minimum Purity (Commercial) | 98.00% |
Stability | ≥ 1 year |
CAS Number | 71748-58-8 |
PubChem CID | 104857 |
The compound exhibits characteristics typical of retinoids, including vulnerability to oxidation and photosensitivity, requiring appropriate storage conditions to maintain stability . As with other retinoic acid derivatives, it likely has limited water solubility and may require organic solvents for dissolution in laboratory settings.
Metabolic Pathway and Formation
Biosynthesis from Isotretinoin
4-Keto 13-cis-Retinoic Acid is primarily formed through the phase I oxidation of isotretinoin (13-cis-retinoic acid) . This metabolic conversion occurs in the liver through cytochrome P450-mediated oxidation. Research has demonstrated that CYP3A4 plays a major role in catalyzing the conversion of 13-cRA to 4-oxo-13-cRA . This finding is significant because CYP3A4 is one of the most abundant drug-metabolizing enzymes in the human liver and is involved in the metabolism of approximately 50% of clinically used drugs, suggesting potential for drug interactions.
Metabolite Profile in Clinical Settings
In patients receiving isotretinoin therapy, 4-oxo-13-cRA is the most abundant metabolite detected in plasma samples . Studies have shown that plasma concentrations of 4-oxo-13-cRA typically exceed those of the parent compound isotretinoin by more than threefold . Specifically, mean plasma levels of 4-oxo-13-cRA have been reported to range from 3.5 to 6.4 μM on day 14 of courses 2-6 in neuroblastoma patients receiving isotretinoin treatment .
In addition to 4-oxo-13-cRA, five other major metabolites of isotretinoin have been identified in patient samples. Among these, 4-oxo-13-cRA glucuronide is also detected at higher levels, indicating that 4-oxo-13-cRA undergoes further phase II metabolism through glucuronidation .
Biological Activity | 4-Keto 13-cis-Retinoic Acid | Isotretinoin (13-cis-Retinoic Acid) |
---|---|---|
Neurite Outgrowth Induction | Effective | Effective |
Proliferation Inhibition | Effective | Effective |
MYCN mRNA Downregulation | Effective | Effective |
MYCN Protein Reduction | Effective | Effective |
RAR-β Expression Increase | Effective | Effective |
At the molecular level, 4-oxo-13-cRA demonstrates the ability to decrease both mRNA and protein expression of MYCN, an oncogene frequently amplified in high-risk neuroblastoma cases . MYCN amplification is associated with aggressive disease and poor prognosis, making its downregulation a desirable therapeutic effect. Additionally, 4-oxo-13-cRA increases the expression of retinoic acid receptor-β (RAR-β), which is involved in mediating the effects of retinoids on cell growth and differentiation .
Clinical Implications
This finding suggests that achieving high plasma concentrations of either isotretinoin or 4-oxo-13-cRA may be critical to the therapeutic benefit observed in neuroblastoma patients . Consequently, monitoring the plasma levels of both compounds during therapy may provide a more accurate assessment of treatment efficacy than measuring isotretinoin levels alone.
Analytical Considerations
Detection and Quantification Methods
The accurate detection and quantification of 4-Keto 13-cis-Retinoic Acid in biological samples is essential for pharmacokinetic studies and therapeutic monitoring. Tandem mass spectrometry (MS) has been successfully employed to determine 13-cRA metabolism in human liver microsomes and patient samples . This technique offers high sensitivity and specificity, allowing for the simultaneous detection of multiple retinoic acid metabolites.
For research purposes, isotopically labeled versions of the compound, such as 4-Keto 13-cis-Retinoic Acid-d3 (C20H23D3O3), are available . These deuterated analogs serve as internal standards for quantitative analysis, enabling more accurate measurement of the compound in complex biological matrices.
Future Research Directions
Optimization of Therapeutic Strategies
Given the demonstrated activity of 4-Keto 13-cis-Retinoic Acid against neuroblastoma, there is a need for further research to optimize therapeutic strategies incorporating this compound. This includes investigating potential synergies with other anticancer agents and exploring alternative dosing regimens that maximize the formation and maintenance of effective 4-oxo-13-cRA concentrations.
Expanded Application in Other Cancers
While the current research focus has been on neuroblastoma, the activity profile of 4-Keto 13-cis-Retinoic Acid suggests potential applications in other cancer types that respond to retinoid therapy. Future studies should investigate its efficacy in additional cancer models, particularly those known to express retinoic acid receptors or to be sensitive to differentiation therapy.
Development of Direct Administration
Currently, 4-Keto 13-cis-Retinoic Acid is primarily studied as a metabolite formed in vivo after isotretinoin administration. Research into the direct administration of 4-oxo-13-cRA as a therapeutic agent could potentially offer advantages in terms of more predictable pharmacokinetics and reduced variability in patient response due to differences in metabolic conversion efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume